2-(1-(3-Chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid
Description
Properties
IUPAC Name |
2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3S/c16-8-2-1-3-9(4-8)20-13-11(6-17-20)14(23)19-10(5-12(21)22)7-24-15(19)18-13/h1-4,6,10H,5,7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGOTCOTABWBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC(=CC=C4)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that thiazolopyrimidine derivatives, which this compound is a part of, have been found to exhibit a wide range of chemotherapeutic effects. They have been used as analgesics, anti-parkinsonian agents, modulators of TRPV1 (Transient Receptor Potential Vanilloid Receptor 1), anticancer agents, and more.
Mode of Action
It’s known that thiazolopyrimidine derivatives have a wide range of biological activities, suggesting that they interact with multiple targets in the body.
Biochemical Pathways
Thiazolopyrimidine derivatives are known to have a broad impact on various biochemical pathways due to their wide range of biological activities.
Pharmacokinetics
The microwave-assisted technique used in the synthesis of such compounds is known to enhance yield, save time, and promote environmentally safe reactions, which could potentially impact the bioavailability of the compound.
Result of Action
Thiazolopyrimidine derivatives are known to exhibit a wide range of biological activities, suggesting that they have diverse molecular and cellular effects.
Action Environment
The microwave-assisted technique used in the synthesis of such compounds is known to be environmentally safe, suggesting that environmental factors were considered during the compound’s synthesis.
Biological Activity
The compound 2-(1-(3-Chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 389.85 g/mol. The structure features a chlorophenyl group and a tetrahydro-pyrazolo-thiazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.85 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Antimicrobial Properties
Research indicates that derivatives of pyrazolo-thiazole compounds exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the unique structure of this compound may enhance its antimicrobial properties due to the presence of the thiazole ring, which is known to interact with microbial enzymes and disrupt cell wall synthesis .
Antitumor Activity
Compounds with similar structural motifs have been investigated for their antitumor activities. For instance, pyrazolo[3,4-d]thiazoles have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation and survival pathways .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. It may inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis. Inhibition of DHODH has implications in treating autoimmune diseases and certain cancers . The structure's ability to bind to the active site of these enzymes is attributed to the presence of the chlorophenyl and thiazole groups.
Case Studies
-
Study on Antimicrobial Activity :
- A series of pyrazolo-thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a chlorophenyl substitution exhibited enhanced activity compared to their non-substituted counterparts.
-
Antitumor Efficacy :
- In vitro studies on various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death.
-
Enzyme Inhibition Assays :
- Inhibition assays demonstrated that the compound effectively inhibited DHODH with an IC50 value significantly lower than standard inhibitors like brequinar. This suggests potential as a therapeutic agent in immunosuppressive therapies.
Comparison with Similar Compounds
N-(3-Methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide (CAS: 946228-74-6)
- Molecular Formula : C₂₂H₁₉N₅O₃S
- Key Differences: Replaces the 3-chlorophenyl group with a phenyl group at position 1. Substitutes the acetic acid with an N-(3-methoxyphenyl)acetamide moiety.
2-(1-(2-Chloro-2-phenylethyl)-4-(3-chlorophenylamino)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetic Acid
- Key Differences: Contains a 2-chloro-2-phenylethyl chain instead of the 3-chlorophenyl group. Features a 3-chlorophenylamino substituent at position 3. Impact: The additional amino group may enhance hydrogen-bonding interactions, while the chloroethyl chain could affect membrane permeability .
Heterocyclic Analogues with Divergent Cores
Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Molecular Formula : C₂₈H₂₅N₅O₇
- Key Differences: Replaces the pyrazolo-thiazolo-pyrimidine core with an imidazo[1,2-a]pyridine system. Contains nitro and cyano groups, which are strong electron-withdrawing substituents. Impact: The nitro group may confer redox activity, while the cyano group could influence metabolic stability .
Diethyl 3-Benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)
- Molecular Formula : C₂₉H₂₇N₅O₇
- Key Differences: Features a benzyl group at position 3 instead of phenethyl.
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : Pyrazolo-thiazolo-pyrimidine derivatives are synthesized via cyclocondensation in PPA, whereas imidazo-pyridine analogues require multi-step one-pot reactions with distinct reagents (e.g., nitrophenyl aldehydes) .
- Biological Relevance : The acetic acid group in the target compound improves water solubility, a critical factor for bioavailability, compared to ester or amide derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid?
- Methodology : The compound can be synthesized via multi-step heterocyclic condensation. A typical approach involves:
Reacting 6-amino-1,3-dimethyluracil with substituted aromatic aldehydes to form Schiff bases.
Cyclization with 2-mercaptoacetic acid under reflux conditions to generate the thiazolidinone core.
Further functionalization of the pyrimidine ring using alkylation or acylation reagents.
Key intermediates should be characterized via -NMR and LCMS to confirm regioselectivity .
Q. How can researchers validate the structural identity of this compound?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- -NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methylene/methyl groups (δ 2.5–4.0 ppm).
- LCMS : Confirm molecular weight (e.g., expected [M+H]+ for CHClNOS: ~379.2 Da).
- HPLC : Assess purity (>95% for biological assays). Reference spectral libraries for analogous pyrazolo-thiazolo-pyrimidine derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodology :
Dose-Response Analysis : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
Assay Validation : Replicate studies using standardized protocols (e.g., ATP-based viability assays for cytotoxicity).
Structural Confirmation : Verify batch-to-batch consistency via X-ray crystallography or 2D-NMR to rule out polymorphic variations .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- Methodology :
Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases).
ADME Prediction : Apply SwissADME to assess logP (target: 2–4), solubility, and CYP450 interactions.
MD Simulations : Perform 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes under physiological conditions .
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Methodology :
Process Optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
Catalysis Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve yield (>80%).
In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction intermediates .
Q. How to address discrepancies in spectral data during structural elucidation?
- Methodology :
2D-NMR (COSY, HSQC) : Resolve overlapping signals in -NMR by correlating proton-proton and proton-carbon couplings.
Isotopic Labeling : Introduce -labeled precursors to track carbon connectivity.
Comparative Analysis : Cross-reference with published data for structurally related thiazolo-pyrimidine derivatives .
Theoretical and Methodological Frameworks
Q. What conceptual frameworks guide mechanistic studies of this compound’s bioactivity?
- Methodology :
Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., chloro to fluoro) to correlate electronic effects with activity.
Kinetic Profiling : Determine IC values against isoform-specific enzymes (e.g., COX-2 vs. COX-1) to assess selectivity.
Pathway Analysis : Use RNA-seq or proteomics to map downstream signaling pathways affected by the compound .
Q. How to design a robust in vitro-in vivo correlation (IVIVC) for pharmacokinetic studies?
- Methodology :
In Vitro : Measure solubility (pH 1–7.4), permeability (Caco-2 assay), and metabolic stability (microsomal half-life).
In Vivo : Administer via oral gavage in rodent models and collect plasma samples for LC-MS/MS analysis.
Modeling : Apply WinNonlin for non-compartmental analysis to calculate AUC, C, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
